N8-Actinomycin D is a derivative of Actinomycin D, a potent antibiotic and anticancer agent produced by the bacterium Streptomyces. This compound is classified as an anthracycline antibiotic, which is characterized by its ability to intercalate into DNA and inhibit RNA synthesis. Actinomycin D has been extensively studied for its applications in cancer therapy and as a tool in molecular biology, particularly for mRNA stability assays.
Actinomycin D is primarily derived from the fermentation of Streptomyces species, particularly Streptomyces parvulus, Streptomyces felleus, and Streptomyces regensis. It belongs to the class of polypeptide antibiotics and is known for its strong cytotoxic effects against various types of cancer cells. The compound's classification as an antibiotic stems from its ability to inhibit bacterial growth by interfering with nucleic acid synthesis.
The synthesis of N8-Actinomycin D typically involves fermentation processes using selected strains of Streptomyces. The production can be optimized through various bioprocess parameters, such as aeration rates and stirring speeds. For example, studies have shown that the highest production levels of Actinomycin D can be achieved at aeration rates of 1.5 volume per volume per minute (vvm) and stirring speeds of 500 revolutions per minute (rpm), yielding concentrations up to 1530 mg/L after 144 hours of fermentation .
The extraction process involves solid-phase extraction followed by high-performance liquid chromatography (HPLC) for purification. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
N8-Actinomycin D shares a similar molecular structure with Actinomycin D, characterized by a peptide backbone with an aromatic ring system that facilitates DNA intercalation. The molecular formula is C_62H_86N_12O_16S, with a molecular weight of approximately 1255.5 g/mol. The compound features several functional groups that contribute to its biological activity, including amine and carbonyl groups.
N8-Actinomycin D undergoes several chemical reactions, primarily involving its interaction with nucleic acids. The most notable reaction is its intercalation into double-stranded DNA, which disrupts normal transcription processes. This intercalation can lead to the formation of stable drug-DNA complexes, effectively blocking RNA polymerase activity.
Additionally, N8-Actinomycin D can participate in redox reactions under certain conditions, influencing its stability and activity in biological systems .
The primary mechanism of action for N8-Actinomycin D involves binding to DNA through intercalation between base pairs. This binding inhibits the transcription process by preventing RNA polymerase from accessing the DNA template. Studies have demonstrated that the binding affinity of N8-Actinomycin D is significantly influenced by DNA structure; it shows higher affinity for single-stranded DNA compared to double-stranded DNA .
Quantitative analyses indicate that the dissociation constant for the drug-DNA complex is approximately 18 nM, highlighting its potent binding capability . The inhibition of mRNA synthesis leads to reduced protein production, which is critical in cancer cell proliferation.
Relevant analyses include spectrophotometric methods for quantifying concentration during production processes .
N8-Actinomycin D has several important applications in scientific research:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2